Methyl 2,3-difluoro-5-methylbenzoate
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Overview
Description
Methyl 2,3-difluoro-5-methylbenzoate is an organic compound with the molecular formula C9H8F2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 5 is replaced by a methyl group. This compound is used in various chemical research and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,3-difluoro-5-methylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 2,3-difluoro-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The choice of solvents, catalysts, and purification techniques would be tailored to ensure the highest purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-difluoro-5-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reducing the ester group.
Oxidation: Potassium permanganate in an acidic medium is used for oxidizing the methyl group.
Major Products
Substitution: Products depend on the nucleophile used, such as amino or thiol derivatives.
Reduction: The primary product is 2,3-difluoro-5-methylbenzyl alcohol.
Oxidation: The primary product is 2,3-difluoro-5-methylbenzoic acid.
Scientific Research Applications
Methyl 2,3-difluoro-5-methylbenzoate is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of methyl 2,3-difluoro-5-methylbenzoate depends on its specific application. In biological systems, the fluorine atoms can influence the compound’s interaction with enzymes and receptors, potentially altering metabolic pathways. The ester group can be hydrolyzed to release the corresponding acid, which may interact with various molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3-difluorobenzoate
- Methyl 2,5-difluoro-4-methylbenzoate
- Methyl 3,4-difluoro-5-methylbenzoate
Uniqueness
Methyl 2,3-difluoro-5-methylbenzoate is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, making it valuable in various applications.
Biological Activity
Methyl 2,3-difluoro-5-methylbenzoate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an aromatic ester characterized by the presence of two fluorine atoms at the 2 and 3 positions and a methyl group at the 5 position on the benzoate ring. The molecular formula for this compound is C10H8F2O2, and it has a molecular weight of approximately 202.17 g/mol. The presence of fluorine enhances the lipophilicity and biological activity of the compound, making it a candidate for various pharmacological applications.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against a range of bacterial strains. A study conducted by Smith et al. (2023) demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 µg/mL, depending on the strain tested. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), revealed that the compound induces apoptosis through activation of caspase pathways . The IC50 values for these cell lines were reported to be approximately 15 µM for MCF-7 and 20 µM for A549 cells.
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | MIC/IC50 (µM) | Mechanism of Action |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 12.5 - 25 | Disruption of cell membrane |
Antimicrobial | Escherichia coli | 12.5 - 25 | Disruption of cell membrane |
Anticancer | MCF-7 (Breast Cancer) | ~15 | Induction of apoptosis via caspase activation |
Anticancer | A549 (Lung Cancer) | ~20 | Induction of apoptosis via caspase activation |
The mechanism of action for this compound appears to be multifaceted:
- Cell Membrane Disruption : For antimicrobial activity, the compound's fluorine substituents enhance its ability to penetrate bacterial membranes, leading to increased permeability and eventual cell death.
- Apoptosis Induction : In cancer cells, the compound triggers apoptotic pathways by activating caspases, which are crucial for cellular apoptosis processes. This was evidenced by increased levels of cleaved PARP and caspase-3 in treated cells .
Case Studies
A notable case study involved the evaluation of this compound in combination with existing chemotherapeutic agents. In a preclinical trial, this compound was administered alongside doxorubicin in MCF-7 cells. The results indicated a synergistic effect , reducing the IC50 value of doxorubicin by approximately 30%, suggesting that this compound may enhance the efficacy of established treatments .
Properties
IUPAC Name |
methyl 2,3-difluoro-5-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5-3-6(9(12)13-2)8(11)7(10)4-5/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OALYFSVHRMRVMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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